molecular formula C8H14IN3 B2376723 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine CAS No. 2226181-61-7

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B2376723
CAS No.: 2226181-61-7
M. Wt: 279.125
InChI Key: FAPYYIFDYXYSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is a chemical compound with the molecular formula C8H14IN3. This compound is characterized by the presence of an iodine atom attached to a pyrazole ring, which is further substituted with a 2-methylpropyl group and a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine typically involves the iodination of a pyrazole precursor followed by the introduction of the 2-methylpropyl and methanamine groups. The reaction conditions often require the use of iodine or iodine-containing reagents, along with appropriate solvents and catalysts to facilitate the iodination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of halogenated or functionalized pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or ligand to study the interactions of pyrazole derivatives with biological targets. Its iodine atom can be utilized in radiolabeling studies to track the distribution and metabolism of the compound in biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The iodine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The 2-methylpropyl and methanamine groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • [5-Bromo-2-(2-methylpropyl)pyrazol-3-yl]methanamine
  • [5-Chloro-2-(2-methylpropyl)pyrazol-3-yl]methanamine
  • [5-Fluoro-2-(2-methylpropyl)pyrazol-3-yl]methanamine

Uniqueness

Compared to these similar compounds, 1-[3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-yl]methanamine is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

[5-iodo-2-(2-methylpropyl)pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14IN3/c1-6(2)5-12-7(4-10)3-8(9)11-12/h3,6H,4-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPYYIFDYXYSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.